molecular formula C8H8Br2 B1344075 2-Bromo-4-(bromomethyl)-1-methylbenzene CAS No. 259231-26-0

2-Bromo-4-(bromomethyl)-1-methylbenzene

Cat. No. B1344075
CAS RN: 259231-26-0
M. Wt: 263.96 g/mol
InChI Key: LWQPVINTIOVYLW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-methylbenzene is a brominated aromatic compound that is of interest due to its potential as an intermediate in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related brominated benzenes and their derivatives are frequently used in the preparation of various organic molecules, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis of brominated benzene derivatives is a well-studied area. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from tri(halosubstituted) benzene derivatives demonstrates the versatility of brominated intermediates in constructing complex molecular scaffolds . Similarly, efficient methods for synthesizing 1,2-dibromobenzenes, which are valuable precursors for various organic transformations, have been described, highlighting the importance of regioselective bromination and halogen/metal permutations . The synthesis of various bromobenzene derivatives, including 2-bromophenol and 2-bromotoluene, from [14C]-aniline also underscores the utility of bromination reactions in producing labeled compounds for research .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex and is often determined using X-ray diffraction. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been analyzed, revealing different conformations and packing motifs in the crystalline state . The crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been determined, showing two stable crystalline phases and confirming the planar structure of the molecules . These studies provide insights into the conformational preferences and intermolecular interactions of brominated benzene derivatives.

Chemical Reactions Analysis

Brominated benzenes participate in a variety of chemical reactions. The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, for example, leads to different bromination products, demonstrating the reactivity of brominated intermediates in further chemical transformations . The study of bromo- and bromomethyl-substituted benzenes also reveals various types of intermolecular interactions, such as C–H···Br and C–Br···π, which can influence the reactivity and packing of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The crystal packing, phase transitions, and intermolecular interactions all play a role in determining these properties. Spectroscopic techniques such as Raman and FT-IR have been used to study the vibrational spectra of bromodurene, providing information on the molecular conformation and intermolecular interactions within the crystal . Additionally, the solvate structures of brominated benzenes can offer insights into solvent effects on the physical properties of these compounds .

Scientific Research Applications

Bromination and Derivatization

One significant application of 2-Bromo-4-(bromomethyl)-1-methylbenzene and related compounds is in the field of bromination and further derivatization. A study by Aitken et al. (2016) explored the regioselective bromination of dimethylbenzenes, leading to the formation of bromomethyl-substituted benzene derivatives. These compounds were further utilized to synthesize sulfur-containing quinone derivatives, highlighting their utility in complex organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

Thermochemistry Studies

In the thermochemistry realm, compounds similar to 2-Bromo-4-(bromomethyl)-1-methylbenzene have been studied for their vapor pressures and enthalpies. Verevkin et al. (2015) conducted experimental measurements on various bromo- and iodo-substituted methylbenzenes to evaluate their internal self-consistency and calculate gas-phase enthalpies of formation (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Liquid-phase Oxidation

Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. Their study showed high selectivities for benzyl acetates and benzaldehydes, and in certain cases, a nuclear-brominated product was also obtained, demonstrating the potential of brominated benzene derivatives in oxidation reactions (Okada & Kamiya, 1981).

X-Ray Structure Determinations

The structural properties of bromo- and bromomethyl-substituted benzenes, including those similar to 2-Bromo-4-(bromomethyl)-1-methylbenzene, have been analyzed using X-ray structure determinations. A study by Jones et al. (2012) provides detailed insights into the molecular interactions and packing motifs of these compounds, highlighting their varied chemical and physical properties (Jones, Kuś, & Dix, 2012).

Polymer Synthesis

In the field of polymer science, Uhrich et al. (1992) demonstrated the use of bromomethyl-substituted benzene derivatives in the one-pot synthesis of hyperbranched polyethers. This research showcases the application of such compounds in creating polymers with specific properties and functionalities (Uhrich, Hawker, Fréchet, & Turner, 1992).

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPVINTIOVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624071
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-methylbenzene

CAS RN

259231-26-0
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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